2-Bromo-3-(bromomethyl)-1-benzothiophene
Overview
Description
2-Bromo-3-(bromomethyl)-1-benzothiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are aromatic compounds that contain a fused benzene and thiophene ring. This particular compound is characterized by the presence of two bromine atoms attached to the benzothiophene ring, specifically at the 2 and 3 positions, with a bromomethyl group at the 3 position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)-1-benzothiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds efficiently, yielding the desired product with high selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of N-bromosuccinimide as a brominating agent is preferred due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(bromomethyl)-1-benzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzothiophenes, while nucleophilic substitution can introduce different functional groups at the bromine positions.
Scientific Research Applications
2-Bromo-3-(bromomethyl)-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(bromomethyl)-1-benzothiophene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its bromine atoms and the benzothiophene ring. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the bromine substitutions.
2-Bromo-3-methylthiophene: A similar compound with a single bromine atom and a methyl group.
Benzo[c]thiophene: An isomer of benzo[b]thiophene with a different ring fusion pattern.
Uniqueness
2-Bromo-3-(bromomethyl)-1-benzothiophene is unique due to the presence of two bromine atoms and a bromomethyl group, which provide specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZCBNSKRVXQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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